molecular formula C9H13ClO2 B14211357 3-(1-Chloropentylidene)-4-methyloxetan-2-one CAS No. 627526-65-2

3-(1-Chloropentylidene)-4-methyloxetan-2-one

Katalognummer: B14211357
CAS-Nummer: 627526-65-2
Molekulargewicht: 188.65 g/mol
InChI-Schlüssel: VVKXCTZLTMMKQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Chloropentylidene)-4-methyloxetan-2-one is a chemical compound belonging to the class of oxetanones. It is characterized by a four-membered ring structure containing an oxygen atom and a ketone group. The compound has a chlorinated alkylidene substituent, which contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chloropentylidene)-4-methyloxetan-2-one typically involves the cyclocarbonylation of 2-alkynols. One common method is the palladium(II)-catalyzed reaction, where propargyl alcohols are treated with palladium chloride (PdCl2) and copper chloride (CuCl2) under controlled conditions . The reaction is carried out at room temperature, and the product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Chloropentylidene)-4-methyloxetan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxetanones, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1-Chloropentylidene)-4-methyloxetan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(1-Chloropentylidene)-4-methyloxetan-2-one involves its interaction with molecular targets through its reactive functional groups. The chlorinated alkylidene group can participate in nucleophilic substitution reactions, while the oxetanone ring can undergo ring-opening reactions. These interactions can affect various molecular pathways and biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1-Chloropentylidene)-4-pentyl-2-oxetanone
  • 3-(1-Chloropentylidene)-1-oxaspiro[3.5]nonan-2-one

Uniqueness

3-(1-Chloropentylidene)-4-methyloxetan-2-one is unique due to its specific substitution pattern and the presence of a methyl group on the oxetanone ring. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

627526-65-2

Molekularformel

C9H13ClO2

Molekulargewicht

188.65 g/mol

IUPAC-Name

3-(1-chloropentylidene)-4-methyloxetan-2-one

InChI

InChI=1S/C9H13ClO2/c1-3-4-5-7(10)8-6(2)12-9(8)11/h6H,3-5H2,1-2H3

InChI-Schlüssel

VVKXCTZLTMMKQX-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=C1C(OC1=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.